
1-(3,4-Dimethylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, commonly known as DPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Applications De Recherche Scientifique
Anion Coordination Chemistry
Research by Wu et al. (2007) explores the anion coordination chemistry of urea-based ligands, demonstrating how these compounds interact with inorganic oxo-acids to form complexes. This study illustrates the compounds' ability to selectively bind anions, showcasing the potential for selective anion recognition and separation processes (Wu et al., 2007).
Synthesis and Anticonvulsant Activity
Thakur et al. (2017) synthesized a series of urea/thiourea derivatives and evaluated their anticonvulsant activity, highlighting the therapeutic potential of these compounds in the treatment of seizure disorders. This study provides insights into the structural requirements for anticonvulsant efficacy in urea derivatives (Thakur et al., 2017).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic solutions. Their findings demonstrate the effectiveness of these compounds in protecting metal surfaces from corrosion, potentially useful in industrial applications to extend the life of metal components (Mistry et al., 2011).
Anticancer Agents
Feng et al. (2020) conducted a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, assessing their antiproliferative activity against various cancer cell lines. The research identifies promising compounds with significant inhibitory effects on cancer cell proliferation, suggesting potential applications in cancer therapy (Feng et al., 2020).
Enzyme Inhibition and Antioxidant Activity
Aksu et al. (2016) synthesized ureas derived from phenethylamines and evaluated their enzyme inhibitory activities and antioxidant properties. This study contributes to the development of new therapeutic agents with potential applications in treating diseases associated with oxidative stress and enzyme dysregulation (Aksu et al., 2016).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-8-14(11-13(12)2)20-19(25)21-16-6-4-3-5-15(16)17-9-10-18(24)23-22-17/h3-11H,1-2H3,(H,23,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCWXHCYOFNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71805024 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)
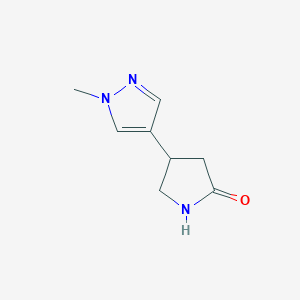

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)
![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
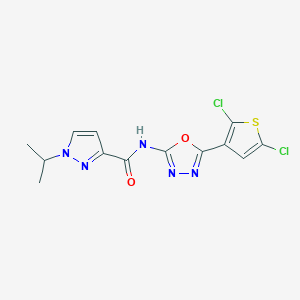
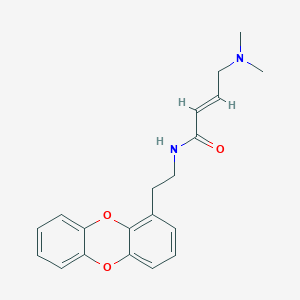
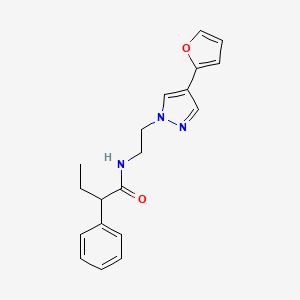
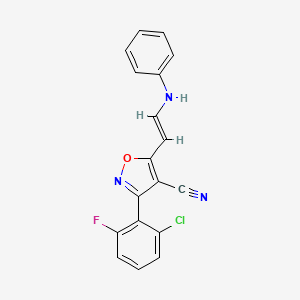
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)